Cas no 1804347-87-2 (5-(Bromomethyl)-2-iodo-3-methyl-6-(trifluoromethoxy)pyridine)
5-(Bromomethyl)-2-iodo-3-methyl-6-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-(Bromomethyl)-2-iodo-3-methyl-6-(trifluoromethoxy)pyridine
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- Inchi: 1S/C8H6BrF3INO/c1-4-2-5(3-9)7(14-6(4)13)15-8(10,11)12/h2H,3H2,1H3
- InChI Key: CJEYYWVVGHXIET-UHFFFAOYSA-N
- SMILES: IC1=C(C)C=C(CBr)C(=N1)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 217
- XLogP3: 4
- Topological Polar Surface Area: 22.1
5-(Bromomethyl)-2-iodo-3-methyl-6-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029093033-1g |
5-(Bromomethyl)-2-iodo-3-methyl-6-(trifluoromethoxy)pyridine |
1804347-87-2 | 97% | 1g |
$1,564.50 | 2022-04-02 |
5-(Bromomethyl)-2-iodo-3-methyl-6-(trifluoromethoxy)pyridine Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 5-(Bromomethyl)-2-iodo-3-methyl-6-(trifluoromethoxy)pyridine
Introduction to 5-(Bromomethyl)-2-Iodo-3-Methyl-6-(Trifluoromethoxy)pyridine (CAS No. 1804347-87-2)
5-(Bromomethyl)-2-Iodo-3-Methyl-6-(Trifluoromethoxy)pyridine, identified by its CAS number 1804347-87-2, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and industrial applications. The structural features of this molecule, particularly the presence of a bromomethyl group, an iodo substituent, a methyl group, and a trifluoromethoxy moiety, make it a versatile intermediate in the synthesis of various pharmacologically active agents.
The bromomethyl group in 5-(Bromomethyl)-2-Iodo-3-Methyl-6-(Trifluoromethoxy)pyridine is a highly reactive functional group that facilitates nucleophilic substitution reactions. This property makes it an invaluable building block for constructing more complex molecular architectures. The iodyl substituent, on the other hand, introduces additional reactivity and can be used in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. The methyl group provides steric and electronic modulation, while the trifluoromethoxy group enhances lipophilicity and metabolic stability, which are critical factors in drug design.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Pyridine derivatives have been extensively studied due to their broad spectrum of biological activities. Among these derivatives, 5-(Bromomethyl)-2-Iodo-3-Methyl-6-(Trifluoromethoxy)pyridine has emerged as a key intermediate in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.
The synthesis of 5-(
The reactivity of this compound makes it particularly useful in fragment-based drug discovery programs. By leveraging its multiple reactive sites, researchers can rapidly assemble libraries of diverse compounds for high-throughput screening. This approach has been successfully applied to identify novel lead compounds with therapeutic potential. Additionally, the structural complexity of 5-(
In conclusion, 5-(
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